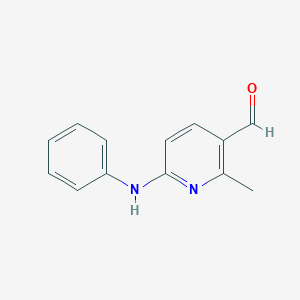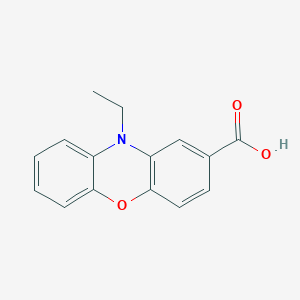
10-Ethyl-10H-phenoxazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethyl-10H-phenoxazine-2-carboxylic acid is an organic compound with the molecular formula C15H13NO3 It is a derivative of phenoxazine, a heterocyclic compound containing nitrogen and oxygen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-10H-phenoxazine-2-carboxylic acid typically involves the reaction of phenoxazine with ethylating agents under controlled conditions. The process may include the following steps:
Ethylation of Phenoxazine: Phenoxazine is reacted with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Carboxylation: The ethylated phenoxazine is then subjected to carboxylation using carbon dioxide or a carboxylating reagent like phosgene. This step introduces the carboxylic acid group at the desired position on the phenoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
10-Ethyl-10H-phenoxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the phenoxazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted phenoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
10-Ethyl-10H-phenoxazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interactions of phenoxazine derivatives with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique chemical structure makes it a candidate for drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 10-Ethyl-10H-phenoxazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazine: The parent compound of 10-Ethyl-10H-phenoxazine-2-carboxylic acid, known for its use in dyes and pigments.
10-Methyl-10H-phenoxazine-2-carboxylic acid: A similar compound with a methyl group instead of an ethyl group, used in similar applications.
10-Phenyl-10H-phenoxazine-2-carboxylic acid: Another derivative with a phenyl group, investigated for its unique chemical properties.
Uniqueness
This compound is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and stability are advantageous.
Eigenschaften
Molekularformel |
C15H13NO3 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
10-ethylphenoxazine-2-carboxylic acid |
InChI |
InChI=1S/C15H13NO3/c1-2-16-11-5-3-4-6-13(11)19-14-8-7-10(15(17)18)9-12(14)16/h3-9H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
IEMGHJVDSUDWFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2OC3=C1C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


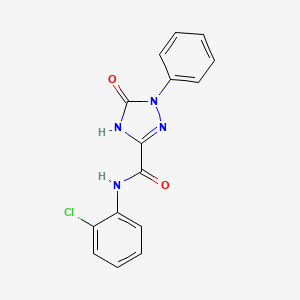
![Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13001022.png)
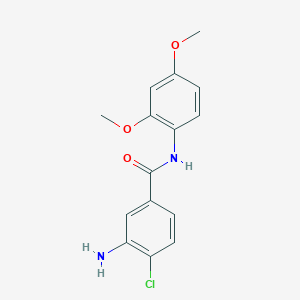
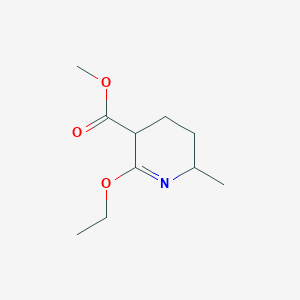
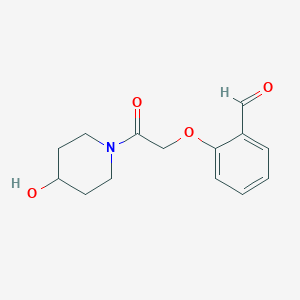
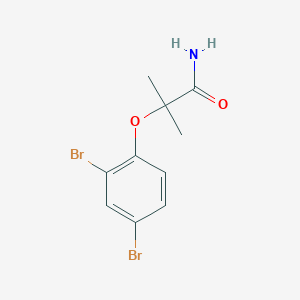
![tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B13001055.png)
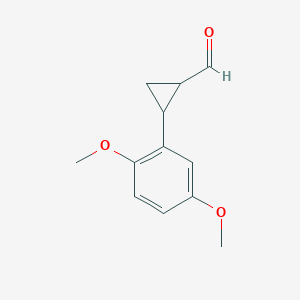
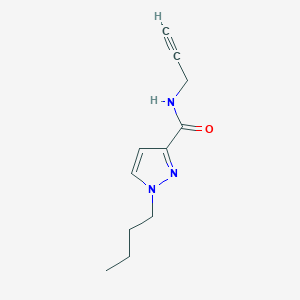
![(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13001066.png)
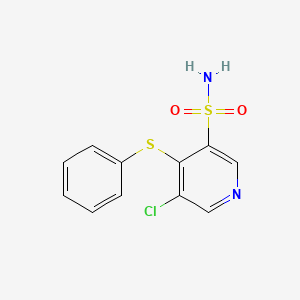
![Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13001076.png)

